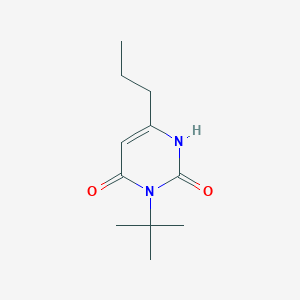![molecular formula C14H10ClNO B1490502 2-[4-(Clorometil)fenoxi]benzonitrilo CAS No. 1038977-56-8](/img/structure/B1490502.png)
2-[4-(Clorometil)fenoxi]benzonitrilo
Descripción general
Descripción
2-[4-(Chloromethyl)phenoxy]benzonitrile is a useful research compound. Its molecular formula is C14H10ClNO and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Chloromethyl)phenoxy]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Chloromethyl)phenoxy]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
2-[4-(Clorometil)fenoxi]benzonitrilo es un intermedio valioso en la síntesis orgánica. Su grupo clorometilo puede sufrir diversas reacciones de sustitución, lo que lo convierte en un bloque de construcción versátil para la construcción de moléculas orgánicas complejas. Puede participar en reacciones de sustitución nucleofílica para introducir diversos grupos funcionales, ayudando en la síntesis de productos farmacéuticos, agroquímicos y polímeros .
Investigación farmacéutica
En la investigación farmacéutica, la reactividad de este compuesto con los nucleófilos puede aprovecharse para crear nuevos candidatos a fármacos. Su capacidad para unir sistemas aromáticos a través del grupo fenoxi es particularmente útil en el diseño de fármacos que requieren una orientación espacial precisa para una unión efectiva a los objetivos biológicos .
Ciencia de materiales
El grupo clorometilo de this compound puede utilizarse para modificar las propiedades superficiales de los materiales. Por ejemplo, se puede injertar en polímeros para alterar su hidrofobicidad o para introducir grupos funcionales adicionales que pueden interactuar con otras sustancias, lo que es beneficioso para crear recubrimientos o aditivos especializados .
Química agrícola
En el campo de la química agrícola, este compuesto puede utilizarse para sintetizar nuevos pesticidas o herbicidas. La parte benzonitrilo es una característica común en muchos agroquímicos, y la introducción del grupo clorometilfenoxi puede conducir a compuestos con una actividad o selectividad mejoradas .
Química analítica
This compound puede servir como estándar o reactivo en química analítica. Su estructura única le permite utilizarse en métodos cromatográficos para la separación e identificación de mezclas complejas, o como precursor para la creación de reactivos de detección específicos .
Investigación ambiental
El potencial de este compuesto para transformarse en varios derivados lo convierte en un tema de interés en la investigación ambiental. Los científicos pueden estudiar sus productos de degradación o su comportamiento en diferentes condiciones ambientales, contribuyendo a nuestra comprensión de la persistencia química y la bioacumulación .
Catálisis
Los grupos fenoxi y clorometilo presentes en this compound pueden utilizarse en la investigación de catálisis. Pueden actuar como ligandos o modificadores en sistemas catalíticos, influyendo en la actividad y selectividad de los catalizadores utilizados en los procesos químicos industriales .
Bioquímica
Por último, en bioquímica, este compuesto puede utilizarse para sondear la estructura y función de las enzimas que interactúan con los aromáticos clorados. Puede actuar como sustrato o inhibidor en ensayos enzimáticos, ayudando a dilucidar los mecanismos enzimáticos o a buscar inhibidores enzimáticos .
Propiedades
IUPAC Name |
2-[4-(chloromethyl)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFCNUZMGFTEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1490420.png)













